

An In-depth Technical Guide to Ethyl 2-(6-bromopyridin-2-yl)acetate

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Compound of Interest

Compound Name: Ethyl 2-(6-bromopyridin-2-yl)acetate

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **ethyl 2-(6-bromopyridin-2-yl)acetate**, a key heterocyclic building block in modern organic synthesis and medicinal chemistry. The document details its chemical and physical properties, provides a validated experimental protocol for its synthesis, and explores its applications as a versatile intermediate in the development of novel molecular entities. Emphasis is placed on the practical aspects of its synthesis, including a step-by-step reaction mechanism, and a thorough discussion of safety and handling procedures. This guide is intended to be a valuable resource for researchers in academic and industrial settings, facilitating the effective utilization of this compound in their research and development endeavors.

Introduction

Ethyl 2-(6-bromopyridin-2-yl)acetate, identified by the CAS Number 955369-63-8, is a substituted pyridine derivative that has garnered significant interest as a versatile intermediate in the synthesis of complex organic molecules.^{[1][2]} Its structure, featuring a bromo-substituted pyridine ring and an ethyl acetate moiety, offers multiple reaction sites for further chemical transformations. This makes it a valuable precursor for the construction of a wide range of heterocyclic compounds, many of which are scaffolds for biologically active molecules.^{[3][4]} The strategic placement of the bromine atom allows for its participation in various cross-

coupling reactions, while the ester group can be readily modified or hydrolyzed, providing a handle for further synthetic elaborations. This guide aims to provide a detailed technical overview of this compound, from its synthesis to its potential applications, to empower researchers in their scientific pursuits.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is paramount for its effective use in a laboratory setting. The key properties of **Ethyl 2-(6-bromopyridin-2-yl)acetate** are summarized in the table below.

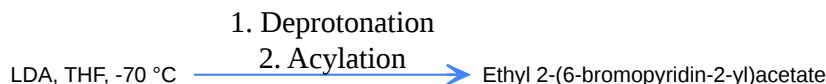
Property	Value	Reference(s)
CAS Number	955369-63-8	[1][2]
Molecular Formula	C ₉ H ₁₀ BrNO ₂	[2][5]
Molecular Weight	244.09 g/mol	[2][3]
IUPAC Name	ethyl 2-(6-bromopyridin-2-yl)acetate	[5]
Appearance	Colorless to light yellow liquid or solid	[6][7]
Boiling Point	297.4 ± 25.0 °C (Predicted)	[6][8]
Flash Point	133.7 ± 23.2 °C	[6]
Density	1.451 ± 0.06 g/cm ³ (Predicted)	[8]
Storage Temperature	2-8°C under an inert atmosphere	[6][7]

Synthesis of Ethyl 2-(6-bromopyridin-2-yl)acetate

The synthesis of **ethyl 2-(6-bromopyridin-2-yl)acetate** is reliably achieved through the deprotonation of 2-bromo-6-methylpyridine followed by acylation with diethyl carbonate. This method provides a good yield of the desired product.

Reaction Scheme

2-Bromo-6-methylpyridine



Diethyl carbonate

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Caption: Synthesis of **Ethyl 2-(6-bromopyridin-2-yl)acetate**.

Detailed Experimental Protocol

This protocol is adapted from established synthetic procedures.

Materials:

- 2-Bromo-6-methylpyridine (1.0 eq)
- Anhydrous Tetrahydrofuran (THF)
- Lithium diisopropylamide (LDA) (2.0 M solution in THF/heptane/ethylbenzene, 1.05 eq)
- Diethyl carbonate (1.5 eq)
- Deionized water
- Ethyl acetate
- Anhydrous sodium sulfate
- Silica gel for column chromatography
- Petroleum ether

Procedure:

- To a solution of 2-bromo-6-methylpyridine in anhydrous THF, slowly add a 2.0 M solution of lithium diisopropylamide (LDA) at -70 °C under an inert atmosphere (e.g., argon or nitrogen).
- Maintain the reaction temperature at -70 °C and stir for 30 minutes.
- Add diethyl carbonate to the reaction mixture.
- Allow the reaction mixture to slowly warm to room temperature (approximately 20 °C) and continue stirring for 4 hours.
- Upon completion of the reaction (monitor by TLC), quench the reaction by adding deionized water.
- Extract the aqueous layer with ethyl acetate (3x).
- Combine the organic layers, dry with anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the resulting residue by silica gel column chromatography using a mixture of petroleum ether and ethyl acetate as the eluent to afford **ethyl 2-(6-bromopyridin-2-yl)acetate** as a pale yellow oil.

Reaction Mechanism

The synthesis proceeds through a two-step mechanism:

- **Deprotonation:** Lithium diisopropylamide (LDA), a strong, non-nucleophilic base, selectively deprotonates the methyl group of 2-bromo-6-methylpyridine. The acidity of these protons is enhanced by the electron-withdrawing effect of the pyridine ring. This step generates a nucleophilic carbanion intermediate.
- **Acylation:** The generated carbanion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of diethyl carbonate. This is followed by the elimination of an ethoxide group, leading to the formation of the final product, **ethyl 2-(6-bromopyridin-2-yl)acetate**.



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Caption: Reaction mechanism for the synthesis.

Spectroscopic Data

Spectroscopic analysis is crucial for the structural confirmation of the synthesized compound.

- ^1H NMR (400 MHz, CDCl_3) δ : 7.50-7.41 (m, 1H), 7.33 (d, $J=7.6$ Hz, 1H), 7.21 (d, $J=7.6$ Hz, 1H), 4.11 (q, $J=7.2$ Hz, 2H), 3.75 (s, 2H), 1.20 (t, $J=7.2$ Hz, 3H).
- ^{13}C NMR: While a specific, citable ^{13}C NMR spectrum for this exact compound is not readily available in the searched literature, predicted values and data from analogous structures suggest the following approximate chemical shifts: δ 170 (C=O), 158 (C-Br), 150 (C-N), 139 (Ar-CH), 125 (Ar-CH), 120 (Ar-CH), 61 (O-CH₂), 45 (Ar-CH₂), 14 (CH₃).^{[1][4][9]}
- Mass Spectrometry (ESI+): Predicted m/z for $[\text{M}+\text{H}]^+$ is 243.9968 and for $[\text{M}+\text{Na}]^+$ is 265.9787.^{[10][11]} The isotopic pattern characteristic of a bromine-containing compound (approximately equal intensity for M and M+2 peaks) would be expected.

- Infrared (IR) Spectroscopy: An FT-IR spectrum of the compound is available and shows characteristic peaks for the functional groups present.^[12] Key absorptions would be expected around 1730 cm⁻¹ (C=O stretch of the ester) and in the aromatic region (1600-1400 cm⁻¹).

Applications in Research and Drug Development

Ethyl 2-(6-bromopyridin-2-yl)acetate is a valuable building block in organic synthesis, particularly in the field of medicinal chemistry. The presence of both a reactive bromine atom and a modifiable ester group allows for its use in the construction of a variety of more complex heterocyclic systems.

While specific examples of the use of this exact isomer in publicly available literature are limited, its structural motifs are prevalent in compounds with diverse biological activities. Pyridine derivatives are known to exhibit a wide range of pharmacological properties, including antimicrobial, antiviral, and anticancer activities.^{[3][4]}

The bromo-substituent on the pyridine ring is particularly useful for introducing molecular diversity through various cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig amination reactions. These reactions allow for the formation of carbon-carbon and carbon-nitrogen bonds, enabling the synthesis of libraries of compounds for high-throughput screening in drug discovery programs.

Safety, Handling, and Disposal

As a responsible scientist, it is imperative to handle all chemicals with care, adhering to established safety protocols.

- Hazard Identification: **Ethyl 2-(6-bromopyridin-2-yl)acetate** is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.^{[6][8]}
- Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves (e.g., butyl rubber or neoprene; nitrile gloves are not recommended for prolonged contact with similar acetate compounds).^{[13][14]}

- Handling: Use this compound in a well-ventilated area, preferably within a chemical fume hood.[13] Avoid inhalation of vapors and contact with skin and eyes. Wash hands thoroughly after handling.
- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, acids, and bases.[13] Store under an inert atmosphere.[7]
- Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not dispose of down the drain.[13]

Conclusion

Ethyl 2-(6-bromopyridin-2-yl)acetate is a synthetically valuable compound with significant potential as an intermediate in the synthesis of novel chemical entities for research and drug discovery. This guide has provided a comprehensive overview of its properties, a detailed and reliable synthetic protocol, and essential safety information. By understanding the chemistry and handling of this versatile building block, researchers can effectively incorporate it into their synthetic strategies to access new and potentially bioactive molecules.

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